3,4-Didehydronaratriptan
Overview
Description
Synthesis Analysis
Synthesis of compounds structurally related to 3,4-Didehydronaratriptan involves complex chemical processes, including the formation of carbon-substituted analogues through reactions such as the Stille reaction. For instance, Kumamoto et al. (2006) described the synthesis of 3'-carbon-substituted pyrimidine nucleosides with a 2',3'-didehydro-2',3'-dideoxy structure, highlighting techniques relevant to the synthesis of similar compounds (Kumamoto et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant innovation in the field of nucleoside analogues, where the introduction of unsaturated bonds and substituents can drastically alter the compound's activity and properties. For example, Tosh et al. (2008) performed stereoselective synthesis and conformational studies on novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides, which share structural motifs with 3,4-Didehydronaratriptan (Tosh et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the synthesis and modification of compounds akin to 3,4-Didehydronaratriptan often utilize specific reagents and conditions to achieve the desired structural features. Wada et al. (2008) reported a convenient synthesis of 3,4-didehydroretinal, demonstrating the types of reactions that might be applied to the synthesis and modification of 3,4-Didehydronaratriptan (Wada et al., 2008).
Scientific Research Applications
- Energetic Material Technology
- Summary of Application : 3,4-Didehydronaratriptan, also known as 3,4-dinitropyrazole (DNP), has been evaluated as an energetic melt-pour ingredient . It is used in explosive formulations, which are integral to the performance and safety of weapon systems .
- Methods of Application : The 3-step synthesis of DNP from pyrazole was initially described by Phil Pagoria from Lawerence . The objective of the research effort was to scale-up the melt-pour ingredient DNP to the pilot-plant scale and test the performance and shock sensitivity of the material .
- Results or Outcomes : Initial performance testing of DNP has shown it to have greater energy performance than Composition B, while being significantly less sensitive to impact, friction, ESD, and shock . The end state of this project will provide knowledge of the performance and shock sensitivity of DNP as a neat and formulated material .
- Energetic Material Technology
- Summary of Application : 3,4-Didehydronaratriptan, also known as 3,4-dinitropyrazole (DNP), has been evaluated as an energetic melt-pour ingredient . It is used in explosive formulations, which are integral to the performance and safety of weapon systems .
- Methods of Application : The 3-step synthesis of DNP from pyrazole was initially described by Phil Pagoria from Lawerence . The objective of the research effort was to scale-up the melt-pour ingredient DNP to the pilot-plant scale and test the performance and shock sensitivity of the material .
- Results or Outcomes : Initial performance testing of DNP has shown it to have greater energy performance than Composition B, while being significantly less sensitive to impact, friction, ESD, and shock . The end state of this project will provide knowledge of the performance and shock sensitivity of DNP as a neat and formulated material .
Future Directions
The future directions for research on 3,4-Didehydronaratriptan are not explicitly mentioned in the available literature. However, there is a general interest in the development of new therapeutic peptides5.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of 3,4-Didehydronaratriptan.
properties
IUPAC Name |
N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMSESNMYEKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153336 | |
Record name | 3,4-Didehydronaratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Didehydronaratriptan | |
CAS RN |
121679-20-7 | |
Record name | 3,4-Didehydronaratriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Didehydronaratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIDEHYDRONARATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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